3-Iodo-2-methylbutan-2-ol
Description
3-Iodo-2-methylbutan-2-ol (CAS: 916333-64-7) is a branched tertiary alcohol substituted with an iodine atom at the 3-position. Current safety guidelines emphasize precautions such as avoiding heat sources (P210), keeping it away from children (P102), and consulting specialized handling protocols (P201, P202) .
Properties
Molecular Formula |
C5H11IO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3-iodo-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11IO/c1-4(6)5(2,3)7/h4,7H,1-3H3 |
InChI Key |
FMYXWJPIZFYEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methylbutan-2-ol. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often include a controlled temperature and the use of a solvent to ensure the proper dissolution of reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form alkanes or other derivatives.
Common Reagents and Conditions:
Hydroiodic Acid (HI): Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
2-Iodo-2-methylbutane: Formed through substitution reactions.
Ketones and Aldehydes: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Scientific Research Applications
3-Iodo-2-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbocations, which can then undergo further reactions. The stability of the carbocation intermediate plays a crucial role in determining the outcome of the reaction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 3-Iodo-2-methylbutan-2-ol, differing in substituents, functional groups, or stereochemistry. Key comparisons are summarized in Table 1 and discussed in detail below.
2-Methyl-3-buten-2-ol (CAS 115-18-4)
This tertiary alcohol features a double bond at the 3-position and a methyl group at the 2-position. It has a boiling point of 98–99°C and a density of 0.824 g/cm³. Its lower boiling point compared to other alcohols in this class suggests weaker intermolecular forces, likely due to reduced hydrogen bonding capacity from steric hindrance. It is commercially available in bulk quantities (e.g., 1L for JPY 11,500), indicating industrial relevance .
3-Methyl-2-buten-1-ol (CAS 556-82-1)
A primary alcohol with a conjugated double bond, this compound exhibits a higher boiling point (140°C) and density (0.84 g/cm³) than 2-methyl-3-buten-2-ol. The presence of a terminal hydroxyl group enhances hydrogen bonding, explaining its elevated boiling point. Its smaller packaging (5g for JPY 3,700) suggests specialized laboratory use .
2,2-Dimethyl-1-butanol (CAS N/A)
A branched primary alcohol, this compound has documented toxicological profiles, including exposure guidelines and production methods. Its linear chain and hydroxyl group at the 1-position contrast with the tertiary structure of this compound, leading to differences in reactivity and solubility. Toxic effects and exposure assessments are well-characterized, but physicochemical data are unavailable .
3-Sulfanyl-2-methylbutan-1-ol (CAS N/A)
This sulfur-containing analog replaces iodine with a sulfanyl (-SH) group. Its molecular weight (120.213 g/mol) is lower than that of the iodinated compound, and the presence of sulfur introduces distinct reactivity (e.g., thiol-mediated redox activity). The InChIKey (RFMHFOPFUZZBAD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
3,3-Dimethyl-2-butanol (CAS N/A)
A secondary alcohol with geminal methyl groups, its steric environment differs significantly from this compound.
Research Implications and Gaps
However, the absence of empirical data (e.g., solubility, stability) limits direct comparisons. Future studies should prioritize characterizing its physicochemical properties and reactivity relative to sulfur- or oxygen-containing analogs .
Biological Activity
3-Iodo-2-methylbutan-2-ol is an organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H11IO
- Molecular Weight : 202.05 g/mol
- IUPAC Name : this compound
The presence of iodine in its structure is significant as it influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. This modulation can affect various metabolic pathways.
- Receptor Binding : It may bind to biological receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, potentially making it useful in treating infections.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound. For instance, a study conducted on various bacterial strains showed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on cancer cell lines, specifically focusing on its antiproliferative effects. The results indicated a dose-dependent inhibition of cell growth in human cervical cancer (HeLa) cells, with an IC50 value of approximately 100 µg/mL. This suggests potential applications in cancer therapy.
- In Vivo Studies : Animal model studies have also been conducted to assess the safety and efficacy of this compound. These studies indicated that at therapeutic doses, the compound did not exhibit significant toxicity, supporting its further exploration as a therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-Methylbutan-1-ol | No halogen | Moderate antimicrobial activity |
| 1-Iodo-2-methylbutan-1-ol | Iodine at terminal position | Lower potency than 3-Iodo form |
| 3-Bromo-2-methylbutan-2-ol | Bromine instead of iodine | Similar antimicrobial properties |
This comparison highlights how the presence of iodine enhances the biological activity of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
